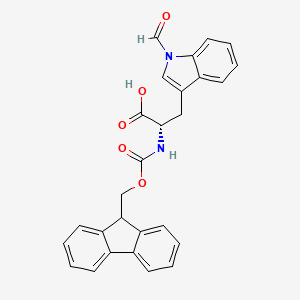

Fmoc-Trp(For)-OH

Descripción general

Descripción

Fmoc-trp(for)-oh

Aplicaciones Científicas De Investigación

Síntesis de Peptidomiméticos Antibacterianos

Fmoc-Trp(For)-OH se utiliza en la síntesis de peptidomiméticos antibacterianos cortos {svg_1}. Estos peptidomiméticos se consideran una estrategia atractiva para combatir el aumento acelerado de la resistencia antibacteriana {svg_2}. Los aminoácidos de triacina Fmoc sintetizados usando this compound difieren entre sí al anclar residuos catiónicos o hidrófobos {svg_3}.

Desarrollo de Péptidos Antimicrobianos (AMP)

El desarrollo de péptidos antimicrobianos (AMP) con un modo de acción único es otra aplicación de this compound {svg_4}. Sin embargo, la degradación proteolítica de los AMP sigue siendo el mayor desafío en su transformación en terapéuticos {svg_5}.

Fabricación de Materiales Funcionales

this compound se utiliza como bloque de construcción para la fabricación de materiales funcionales {svg_6}. La hidrofobicidad y aromaticidad inherentes del grupo Fmoc promueven la asociación de los bloques de construcción {svg_7}.

Cultivo Celular

this compound tiene aplicaciones relacionadas con el cultivo celular {svg_8}. Se utiliza en el desarrollo de la fabricación de biomateriales blandos {svg_9}.

Bio-Plantillaje

El bio-plantillaje es otro campo donde this compound encuentra su aplicación {svg_10}. Se utiliza en el desarrollo de plantillas para aplicaciones biológicas {svg_11}.

Administración de Medicamentos

this compound se utiliza en el desarrollo de sistemas de administración de fármacos {svg_12}. La autoorganización y las aplicaciones de biomoléculas simples modificadas con Fmoc se han estudiado ampliamente {svg_13}.

Mecanismo De Acción

Target of action

The primary target of Fmoc-Trp(For)-OH in peptide synthesis is the amino group of the next amino acid or peptide fragment to be added to the growing peptide chain .

Mode of action

This compound, like other Fmoc-amino acids, is used in the Fmoc/tBu methodology of solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group during the synthesis. It is base-labile, meaning it can be removed under basic conditions, freeing the amino group for the formation of a peptide bond with the next amino acid .

Result of action

The primary result of the action of this compound in peptide synthesis is the addition of the Trp(For) amino acid to the growing peptide chain .

Action environment

The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents. The Fmoc group is stable under acidic conditions but can be removed under basic conditions .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBHNFTUFSVYOJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718538 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152338-45-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-formyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

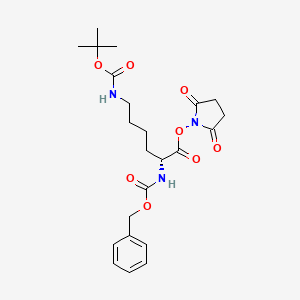

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

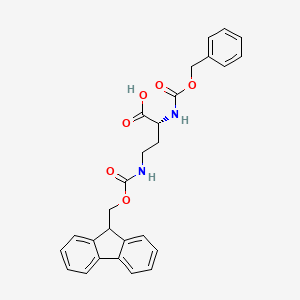

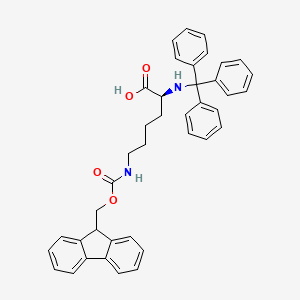

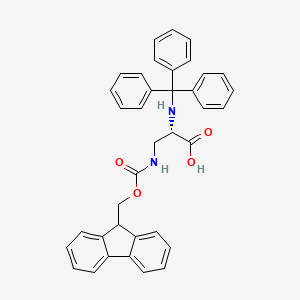

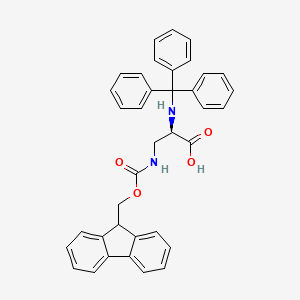

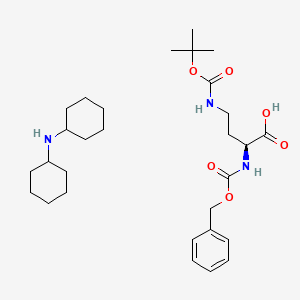

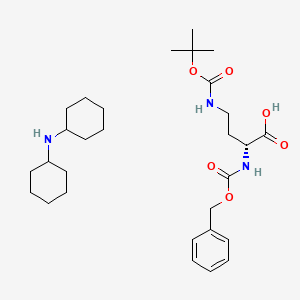

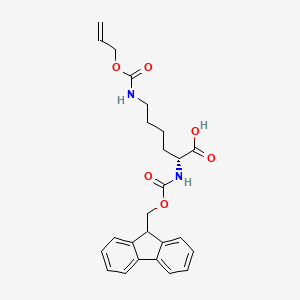

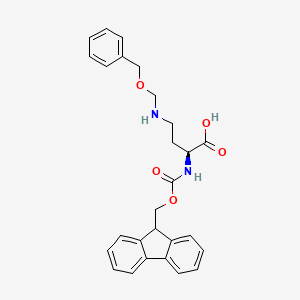

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.